

In-Depth Technical Guide: Methyl 2-Methyloxazole-5-acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-Methyloxazole-5-acetate

Cat. No.: B2777956

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CAS Number: 1276083-60-3

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-Methyloxazole-5-acetate**, a heterocyclic compound with potential applications in pharmaceutical research and drug development. The document details its chemical and physical properties, provides a postulated synthesis pathway based on established oxazole synthesis methodologies, and explores its potential biological significance in the context of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this molecule.

Chemical and Physical Properties

Methyl 2-Methyloxazole-5-acetate, also known by its IUPAC name methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate, is a niche chemical intermediate.^[1] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics have been established.

Table 1: Chemical and Physical Properties of **Methyl 2-Methyloxazole-5-acetate**

| Property | Value | Source |
|-------------------|---------------------------------------------------------------------------------------------|--------|
| CAS Number | 1276083-60-3 | [1] |
| Molecular Formula | C ₇ H ₉ NO ₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Synonyms | (2-methyl-oxazol-5-yl)-acetic acid methyl ester, 2-Methyl-5-oxazoleacetic acid methyl ester | [1] |
| Appearance | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **Methyl 2-Methyloxazole-5-acetate** is not readily available in peer-reviewed literature. However, based on established methods for the synthesis of substituted oxazoles, a plausible synthetic route can be postulated. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a foundational method for forming the oxazole ring.[2]

Postulated Experimental Protocol for Synthesis

This protocol is a hypothetical pathway and would require optimization and validation in a laboratory setting.

Reaction Scheme: A potential synthesis could involve the reaction of a suitable β -keto ester with an amide in the presence of a dehydrating agent.

Step 1: Formation of an Acylamino Ketone Intermediate

- To a solution of methyl 4-amino-3-oxobutanoate in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of acetyl chloride dropwise at 0 °C.
- Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-acetylamino-3-oxobutanoate.

Step 2: Cyclodehydration to form the Oxazole Ring

- Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene.
- Add a dehydrating agent, for example, phosphorus oxychloride or sulfuric acid.
- Heat the mixture to reflux and monitor the reaction by TLC.
- After completion, cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude **Methyl 2-Methyloxazole-5-acetate** would likely require purification. A standard method for purifying compounds of this nature is flash column chromatography on silica gel. The choice of eluent would need to be determined empirically, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 2-Methyloxazole-5-acetate** are not publicly available, predicted data based on its structure can be inferred.

Table 2: Predicted Spectroscopic Data for **Methyl 2-Methyloxazole-5-acetate**

| Technique | Expected Features |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ¹ H NMR | - Singlet for the methyl group on the oxazole ring (around 2.4-2.6 ppm).- Singlet for the methylene protons of the acetate group (around 3.6-3.8 ppm).- Singlet for the methyl ester protons (around 3.7-3.9 ppm).- Singlet for the proton on the oxazole ring (around 7.0-7.5 ppm). |
| ¹³ C NMR | - Signal for the oxazole methyl carbon (around 10-15 ppm).- Signal for the methylene carbon (around 30-35 ppm).- Signal for the methyl ester carbon (around 50-55 ppm).- Signals for the oxazole ring carbons (in the aromatic region, 120-160 ppm).- Signal for the carbonyl carbon of the ester (around 170-175 ppm). |
| Mass Spec (EI) | - Molecular ion peak (M ⁺) at m/z = 155.- Fragments corresponding to the loss of the methoxy group (-OCH ₃ , m/z = 124) and the carbomethoxy group (-COOCH ₃ , m/z = 96). |
| FTIR | - C=O stretching vibration for the ester at approximately 1730-1750 cm ⁻¹ .- C=N stretching vibration of the oxazole ring around 1650 cm ⁻¹ .- C-O stretching vibrations for the ester and the oxazole ring in the 1000-1300 cm ⁻¹ region. |

Biological Activity and Drug Development Potential

While there is no direct research on the biological activity of **Methyl 2-Methyloxazole-5-acetate**, the oxazole scaffold is a prominent feature in many biologically active compounds and approved drugs.

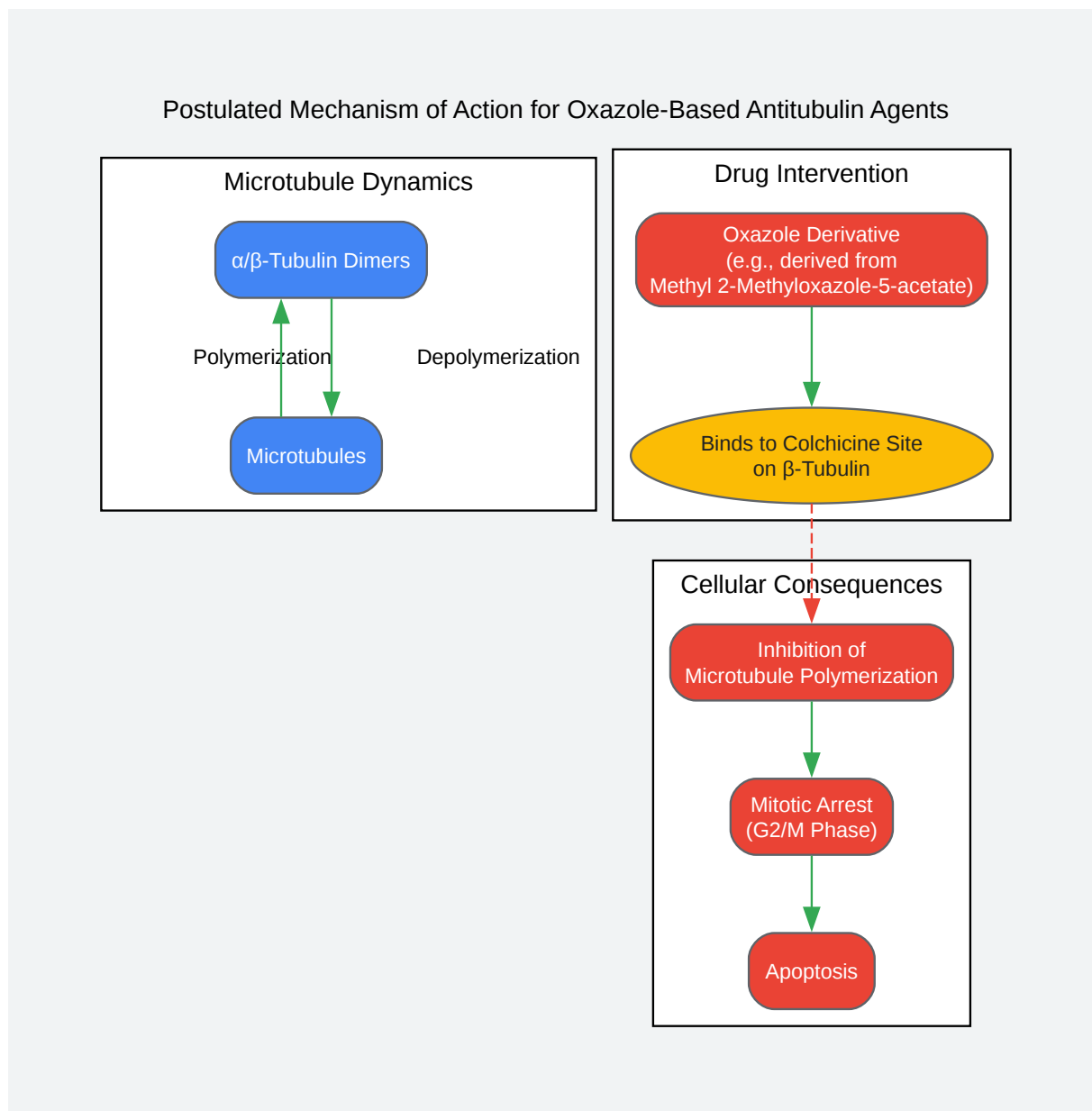
Antitubulin Activity of Related Compounds

A significant area of interest for 2-methyloxazole derivatives is their potential as anticancer agents through the inhibition of tubulin polymerization.[3] Research on 2-methyl-4,5-disubstituted oxazoles has shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines, with some derivatives showing IC₅₀ values in the nanomolar range.[3] These compounds are believed to bind to the colchicine site on β -tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Given its structural similarity, **Methyl 2-Methyloxazole-5-acetate** could be a valuable intermediate for the synthesis of more complex oxazole-based antitubulin agents. The acetate group at the 5-position provides a handle for further chemical modifications to explore structure-activity relationships.

Postulated Mechanism of Action as an Antitubulin Agent

The following diagram illustrates the generally accepted mechanism of action for colchicine-site binding agents, which is the likely mode of action for biologically active derivatives of **Methyl 2-Methyloxazole-5-acetate**.

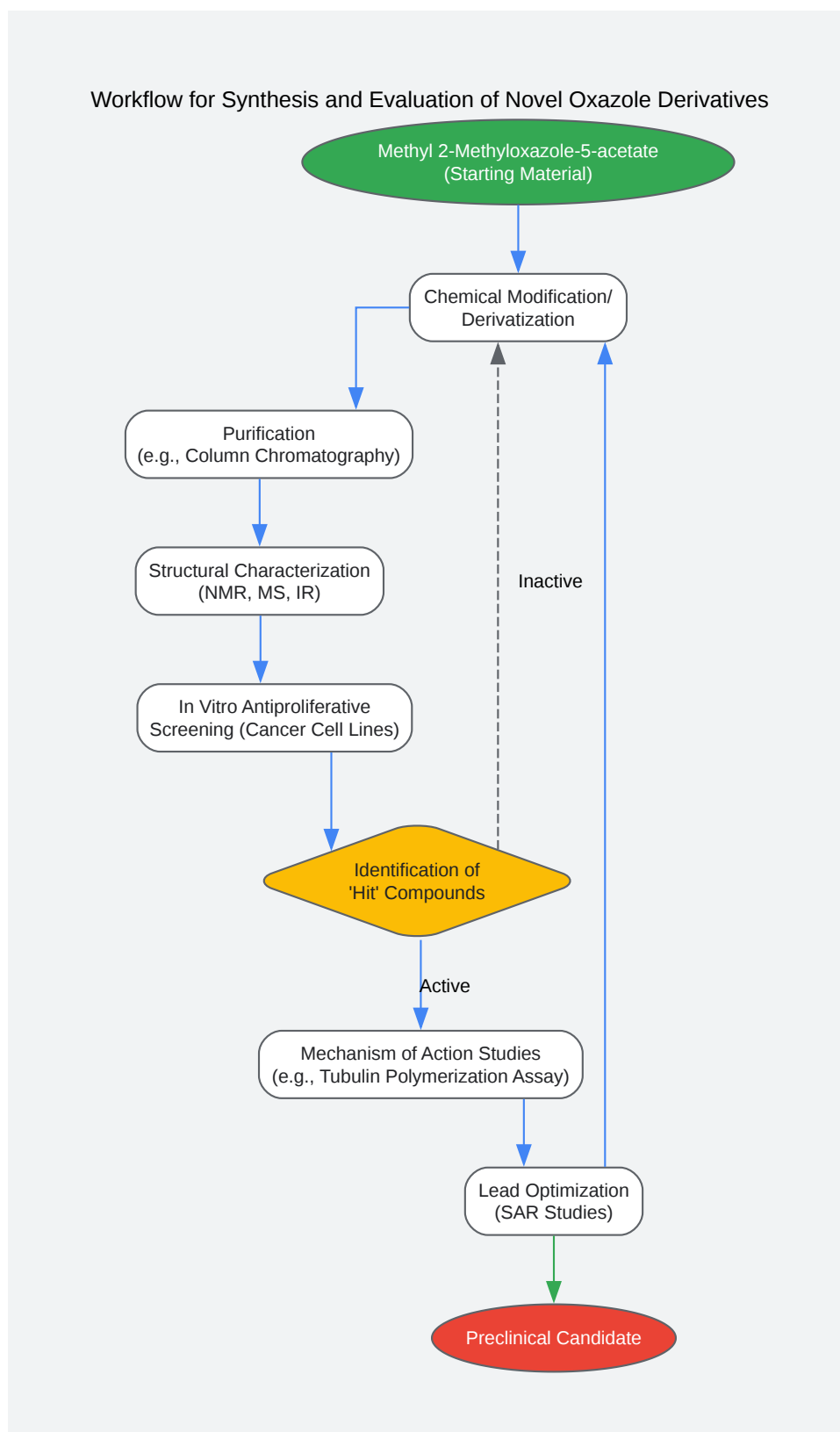


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Caption: Postulated mechanism of antitubulin activity for oxazole derivatives.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and evaluation of novel derivatives of **Methyl 2-Methyloxazole-5-acetate** for potential anticancer activity.



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Caption: General workflow for drug discovery based on the oxazole scaffold.

Conclusion

Methyl 2-Methyloxazole-5-acetate is a valuable chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, the established biological importance of the 2-methyloxazole core, particularly as an antitubulin scaffold, suggests that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related oxazole compounds.

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